![molecular formula C9H11NO3 B2658259 Ethyl 2-(3-hydroxypyridin-2-yl)acetate CAS No. 2584-12-5](/img/structure/B2658259.png)
Ethyl 2-(3-hydroxypyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(3-hydroxypyridin-2-yl)acetate is a chemical compound with the CAS Number: 2584-12-5 . It has a molecular weight of 181.19 . The IUPAC name for this compound is ethyl (3-hydroxy-2-pyridinyl)acetate . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for Ethyl 2-(3-hydroxypyridin-2-yl)acetate is 1S/C9H11NO3/c1-2-13-9(12)6-7-8(11)4-3-5-10-7/h3-5,11H,2,6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-(3-hydroxypyridin-2-yl)acetate is a powder that is stored at room temperature . Its melting point is 90-91 degrees Celsius .Scientific Research Applications
Potential Anticancer Agents
Ethyl 2-(3-hydroxypyridin-2-yl)acetate derivatives have been explored for their potential anticancer properties. Synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines involving ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate and subsequent modifications demonstrated effects on the proliferation and the mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia. These findings suggest a promising direction for developing novel anticancer compounds (Temple et al., 1983).
Synthesis of 3-Substituted 2-Aminofuro[3,2-b]pyridines
Research into the reaction of 3-hydroxypyridine N-oxide with active hydrogen compounds led to the synthesis of 3-substituted 2-aminofuro[3,2-b]pyridines. This study showcases the versatility of ethyl 2-(3-hydroxypyridin-2-yl)acetate in synthesizing complex heterocyclic compounds, opening avenues for the creation of novel chemical entities with potential biological activity (Stein, Manna, & Lombardi, 1978).
Environmental Applications in Alcohol Oxidation
A study on the environmentally benign TEMPO-catalyzed alcohol oxidation system highlighted the use of ethyl 2-(3-hydroxypyridin-2-yl)acetate derivatives in promoting efficient and selective oxidation processes. This research is significant for the development of sustainable and eco-friendly chemical processes (Li & Zhang, 2009).
Memory Facilitation in Mice
Ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and its derivatives have been synthesized and evaluated for their effects on memory facilitation in mice. Studies demonstrated significant improvements in memory abilities, suggesting potential applications in treating memory-related disorders (Li Ming-zhu, 2007).
Impact on Wine Aroma
Research on the sensory interactions among red wine fruity esters in model solutions identified the role of ethyl propanoate and similar compounds in enhancing the overall aroma intensity of red wines. This work contributes to our understanding of how certain esters, including derivatives of ethyl 2-(3-hydroxypyridin-2-yl)acetate, can influence the sensory profiles of food and beverages (Lytra et al., 2013).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 2-(3-hydroxypyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)6-7-8(11)4-3-5-10-7/h3-5,11H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHFFJKZKNVQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2584-12-5 |
Source
|
Record name | ethyl 2-(3-hydroxypyridin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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